molecular formula C30H25Br2N3O2 B12366378 BChE-IN-21

BChE-IN-21

Cat. No.: B12366378
M. Wt: 619.3 g/mol
InChI Key: VVOHCIFYZVCSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-21 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and plasma, and plays a role in the hydrolysis of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-21 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BChE-IN-21 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

    Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.

    Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease by increasing acetylcholine levels in the brain.

    Industry: Used in the development of diagnostic assays for butyrylcholinesterase activity .

Mechanism of Action

BChE-IN-21 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved include the cholinergic neurotransmission pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H25Br2N3O2

Molecular Weight

619.3 g/mol

IUPAC Name

N-[[1-[(4-bromophenyl)methyl]pyridin-1-ium-3-yl]methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide;bromide

InChI

InChI=1S/C30H24BrN3O2.BrH/c1-36-25-14-10-23(11-15-25)29-17-27(26-6-2-3-7-28(26)33-29)30(35)32-18-22-5-4-16-34(20-22)19-21-8-12-24(31)13-9-21;/h2-17,20H,18-19H2,1H3;1H

InChI Key

VVOHCIFYZVCSMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=C[N+](=CC=C4)CC5=CC=C(C=C5)Br.[Br-]

Origin of Product

United States

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